2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propan-2-ylacetamide
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Overview
Description
2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[73002,6]dodeca-2(6),3,9-trien-11-yl]-N-propan-2-ylacetamide is a complex organic compound with a unique structure that includes a furan ring, a thia-tetrazatricyclo core, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propan-2-ylacetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Thia-Tetrazatricyclo Core: This step involves the formation of the thia-tetrazatricyclo core through a series of cyclization reactions, often using sulfur-containing reagents and nitrogen sources.
Attachment of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thia-tetrazatricyclo core, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the thia-tetrazatricyclo core.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Medicine
Due to its structural complexity, the compound may interact with multiple biological targets, offering potential therapeutic applications. Research into its mechanism of action and biological effects could lead to the development of new medications.
Industry
In materials science, the compound’s unique properties could be exploited for the development of novel materials, such as polymers, coatings, and nanomaterials.
Mechanism of Action
The mechanism by which 2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propan-2-ylacetamide exerts its effects is likely multifaceted. It may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The furan ring and thia-tetrazatricyclo core could facilitate binding to specific sites, while the acetamide group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-{7,12-dioxo-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide: A similar compound with a thiophene ring instead of a furan ring.
2-{7,12-dioxo-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}-N-methyl-N-phenylacetamide: Another related compound with additional methyl and phenyl groups on the acetamide moiety.
Uniqueness
The presence of the furan ring in 2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propan-2-ylacetamide distinguishes it from its thiophene analogs. This structural difference can lead to variations in chemical reactivity, biological activity, and physical properties, making it a unique compound with distinct applications and potential benefits.
Properties
IUPAC Name |
2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-10(2)18-13(23)9-21-17(25)22-12-5-7-27-14(12)15(24)20(16(22)19-21)8-11-4-3-6-26-11/h3-7,10H,8-9H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METZUWKJRPWEII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)N2C3=C(C(=O)N(C2=N1)CC4=CC=CO4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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